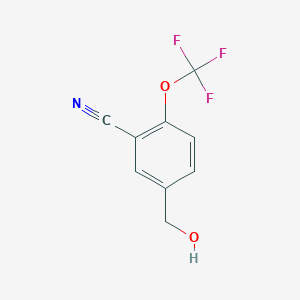
4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes Benzaldehydes are aromatic aldehydes with a benzene ring substituted with an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde can be achieved through several synthetic routes
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzoic acid.
Reduction: 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxy and methoxymethoxy groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methoxymethoxy and 2-methylprop-2-enyl groups.
2-Methoxy-4-(methoxymethoxy)benzaldehyde: Similar structure but different substitution pattern.
3-(2-Methylprop-2-enyl)-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
Uniqueness
4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde |
InChI |
InChI=1S/C14H18O4/c1-10(2)7-12-13(17-4)6-5-11(8-15)14(12)18-9-16-3/h5-6,8H,1,7,9H2,2-4H3 |
Clé InChI |
CJKLVBZCQRQAHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=C(C=CC(=C1OCOC)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)


![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)


![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)
